molecular formula C13H14Cl2N2O B2937418 N-[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]prop-2-enamide CAS No. 2361806-06-4

N-[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]prop-2-enamide

Cat. No.: B2937418
CAS No.: 2361806-06-4
M. Wt: 285.17
InChI Key: XKOZQRSHGKYAAM-UHFFFAOYSA-N
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Description

N-[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]prop-2-enamide is a chemical compound with the molecular formula C13H14Cl2N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]prop-2-enamide typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

N-[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]prop-2-enamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various proteins and enzymes, potentially leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Properties

IUPAC Name

N-[1-(3,4-dichlorophenyl)pyrrolidin-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O/c1-2-13(18)16-9-5-6-17(8-9)10-3-4-11(14)12(15)7-10/h2-4,7,9H,1,5-6,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOZQRSHGKYAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN(C1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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